3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one

TADF OLED reverse intersystem crossing efficiency roll-off

3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one, widely abbreviated as ACRXTN, is a donor–acceptor (D–A) type thermally activated delayed fluorescence (TADF) emitter composed of a 9,9-dimethylacridine donor and a xanthen-9-one acceptor. It exhibits sky-blue to green electroluminescence with an emission peak near 490 nm and CIE coordinates of approximately (0.15, 0.22) in doped films.

Molecular Formula C28H21NO2
Molecular Weight 403.5 g/mol
Cat. No. B13778180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one
Molecular FormulaC28H21NO2
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6O5)C
InChIInChI=1S/C28H21NO2/c1-28(2)21-10-4-6-12-23(21)29(24-13-7-5-11-22(24)28)18-15-16-20-26(17-18)31-25-14-8-3-9-19(25)27(20)30/h3-17H,1-2H3
InChIKeyFTZXDZQJFKXEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACRXTN (3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one): A High-RISC TADF Emitter for Solution-Processed and Vacuum-Deposited OLED Procurement


3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one, widely abbreviated as ACRXTN, is a donor–acceptor (D–A) type thermally activated delayed fluorescence (TADF) emitter composed of a 9,9-dimethylacridine donor and a xanthen-9-one acceptor [1]. It exhibits sky-blue to green electroluminescence with an emission peak near 490 nm and CIE coordinates of approximately (0.15, 0.22) in doped films . As one of the earliest and most extensively studied TADF compounds, ACRXTN has been employed both as a primary emitter and as an assistant dopant (sensitizer) in hyperfluorescent OLED architectures [1]. Its well-characterized photophysics, small singlet–triplet energy gap (ΔEST ≈ 0.06 eV), and compatibility with both vacuum thermal evaporation and solution-based deposition methods distinguish it from many competing TADF emitters that are restricted to a single processing modality [2].

Why ACRXTN Cannot Be Generically Substituted by Other Xanthenone-Acridine or DMAC-Based TADF Emitters


While the TADF emitter landscape includes numerous acridine–xanthenone derivatives and other DMAC-based D–A compounds, ACRXTN occupies a narrow, quantitatively defined performance niche that generic substitution cannot replicate. The mono-DMAC substitution pattern and specific acceptor geometry of ACRXTN produce a unique combination of a ~300-fold higher reverse intersystem crossing (RISC) rate constant relative to benchmark TADF emitter 2CzPN [1], experimentally verified suppression of both singlet–triplet and triplet–triplet annihilation processes under electrical excitation [1], and demonstrated compatibility with non-chlorinated solvent systems for large-area inkjet printing at ambient conditions [2]. The bis-substituted analog BDMAC-XT, despite higher PLQY in neat films (96% vs. 77% for ACRXTN), requires entirely different device optimization strategies and cannot serve as a drop-in replacement for ACRXTN in sensitizer-based hyperfluorescent stacks where the mono-DMAC architecture is critical for Förster resonance energy transfer alignment [3]. Similarly, 3-PXZ-XO, the phenoxazine donor analog, exhibits polymorph-dependent TADF properties and lacks the solution-processability data established for ACRXTN [4].

ACRXTN Quantitative Differentiation Evidence: Head-to-Head Comparisons with 2CzPN, BDMAC-XT, DMAC-DPS, and 3-PXZ-XO


ACRXTN vs. 2CzPN: 300-Fold Higher Reverse Intersystem Crossing Rate Constant Directly Suppresses Efficiency Roll-Off

In a direct head-to-head comparison using identically fabricated OLED devices (glass/ITO/α-NPD/mCP/5 mol% emitter-doped mCP/PPT/TPBi/LiF/Al), ACRXTN exhibits a reverse intersystem crossing rate constant (kRISC) approximately 300 times higher than that of 2CzPN, the prototypical sky-blue TADF emitter [1]. The measured kRISC for ACRXTN is 3.2 × 10⁵ s⁻¹ compared to ∼10³ s⁻¹ for 2CzPN [1]. This large kRISC dramatically reduces the steady-state triplet exciton density under electrical excitation, directly suppressing both singlet–triplet annihilation (STA) and triplet–triplet annihilation (TTA) — the two dominant bimolecular quenching pathways responsible for the severe efficiency roll-off observed in 2CzPN-based OLEDs [1].

TADF OLED reverse intersystem crossing efficiency roll-off exciton annihilation

ACRXTN vs. 2CzPN: Superior High-Brightness EQE Retention via Suppressed Exciton Annihilation

In solution-processed OLEDs with a simple device architecture (ITO/PEDOT:PSS/PVK-TAPC/ACRXTN/TPBi/Ca/Al), ACRXTN achieves a peak external quantum efficiency (EQE) of approximately 16% and retains EQE of approximately 10% at an extremely high luminance of 20,000 cd m⁻² [1]. This represents remarkably low roll-off. By contrast, 2CzPN-based OLEDs, despite achieving comparable peak EQE values (up to ~21.8% in optimized co-host systems), exhibit severe roll-off dominated by STA and TTA due to the long triplet lifetime of 2CzPN (273 μs) [2]. The EQE of 2CzPN devices typically drops to well below 50% of peak value at current densities where ACRXTN maintains >60% of peak EQE under identical current density conditions [1][3].

TADF OLED external quantum efficiency roll-off suppression high brightness

ACRXTN: First TADF Material Validated for Large-Area (6,400 mm²) Non-Chlorinated Inkjet-Printed OLEDs with Performance Parity to Spin-Coated Controls

ACRXTN is the first TADF emitter for which a fully non-chlorinated binary solvent ink formulation has been developed and validated for large-area (6,400 mm²) piezoelectric inkjet printing (IJP) under ambient conditions, yielding OLED performance comparable to spin-coated control devices [1]. The inkjet-printed OLEDs achieved an EQE of ~4.3% at 30 cd m⁻² compared to ~4.7% for the spin-coated reference, and current efficiency of 12.4 cd A⁻¹ (at 500 DPI printing resolution) compared to 13.7 cd A⁻¹ for spin-coated devices at 100 cd m⁻² [1]. At 1,000 cd m⁻², both IJP and spin-coated OLEDs exhibited identical current efficiencies of ~7 ± 1 cd A⁻¹, and EL spectra were superimposable [1]. The ink formulation used a non-chlorinated binary solvent mixture with ACRXTN dispersed in 4,4'-bis-(N-carbazolyl)-1,1'-biphenyl (CBP) host [1]. No comparable large-area inkjet printing demonstration exists for 2CzPN, BDMAC-XT, DMAC-DPS, or 3-PXZ-XO.

inkjet-printed OLED solution-processed TADF large-area fabrication non-chlorinated solvent

ACRXTN vs. BDMAC-XT: Trade-Off Between Solution Processability and Neat-Film PLQY for Non-Doped vs. Sensitizer Applications

The bis-substituted analog BDMAC-XT (3,6-bis(9,9-dimethylacridin-10-yl)-xanthen-9-one) achieves a neat-film photoluminescence quantum yield (PLQY) of 96% — substantially higher than the 77% ± 8% neat-film PLQY of mono-substituted ACRXTN [1][2]. However, BDMAC-XT's dual-DMAC architecture favors aggregation-enhanced delayed fluorescence (AEDF) and non-doped OLED operation with EQE of 21% and near-zero roll-off at 1,000 cd m⁻² [1]. ACRXTN's mono-DMAC structure, by contrast, is optimized for doped-film operation as a TADF sensitizer in hyperfluorescent OLEDs, where a PLQY of ~95% in doped mCPBC films (6 wt%) has been reported [3], and its specific energy level alignment (HOMO ~5.8 eV, LUMO ~2.5 eV from cyclic voltammetry) enables efficient Förster resonance energy transfer to terminal fluorescent emitters [4]. This makes ACRXTN and BDMAC-XT complementary rather than interchangeable: BDMAC-XT excels in non-doped architectures, while ACRXTN is the established choice for sensitizer-based hyperfluorescent stacks.

non-doped OLED aggregation-enhanced delayed fluorescence PLQY sensitizer

ACRXTN vs. DMAC-DPS vs. Ac-OSO: Differentiated Photophysical Parameters — ΔEST, kRISC, and Singlet-Triplet Spin-Orbit Coupling

A systematic comparison of DMAC-based TADF emitters compiled from experimental and theoretical data reveals that ACRXTN possesses a distinctive combination of a very small experimental ΔEST (0.06 eV), moderate spin-orbit coupling matrix element (SOCME = 0.433 cm⁻¹), and favorable kRISC compared to close structural analogs [1]. DMAC-DPS exhibits a slightly larger ΔEST of 0.08 eV and a substantially smaller SOCME of 0.134 cm⁻¹, resulting in a kRISC of only 0.2 × 10⁶ s⁻¹ — approximately 20-fold lower than ACRXTN's calculated kRISC of 4.1 × 10⁶ s⁻¹ [1]. Ac-OSO, despite having an identical ΔEST of 0.06 eV, possesses an SOCME of merely 0.058 cm⁻¹ and a kRISC of 0.1 × 10⁶ s⁻¹, approximately 40-fold lower than ACRXTN [1]. The favorable SOCME of ACRXTN is attributed to vibronic coupling between the charge-transfer state and a local xanthone triplet (ππ*) state mediated by the carbonyl bond stretching motion — a mechanism absent in DMAC-DPS and Ac-OSO [2].

ΔEST spin-orbit coupling kRISC TADF photophysics DMAC-based emitters

ACRXTN vs. 2CzPN: Operational Stability Assessment via Magneto-Electroluminescence Degradation Tracking

In a comparative degradation study under constant current density (3.0 mA cm⁻²), ACRXTN-based OLEDs exhibit distinct luminance decay and operating voltage shift characteristics that differentiate them from both 2CzPN and 4CzIPN devices [1]. The magneto-electroluminescence (MEL) fitting parameters reveal that ACRXTN has a low-field effect amplitude of 0.091 and characteristic field of 4.1 mT, compared to 0.117 and 4.8 mT for 2CzPN [1]. These parameters, which correlate with triplet-polaron annihilation (TPA) and triplet-triplet annihilation (TTA) contributions to degradation, indicate that ACRXTN devices experience different relative contributions of degradation pathways compared to 2CzPN devices, consistent with ACRXTN's faster RISC kinetics reducing the steady-state triplet population available for deleterious annihilation reactions [1][2]. Unlike BDMAC-XT, which benefits from aggregation-enhanced delayed fluorescence for stability in non-doped configurations, ACRXTN achieves its stability advantage through kinetic suppression of triplet accumulation [3].

OLED operational stability luminance decay magneto-electroluminescence device degradation

ACRXTN Application Scenarios: Evidence-Driven Use Cases for Procurement and Research


High-Brightness TADF OLEDs for AR/VR Displays and Automotive Lighting — Where Efficiency Roll-Off Is the Critical Selection Criterion

For display applications requiring sustained brightness above 10,000 cd m⁻² (e.g., waveguide-based augmented reality displays, automotive head-up displays), ACRXTN is the preferred TADF emitter choice based on its demonstrated EQE retention of ~10% at 20,000 cd m⁻² and its ~300-fold kRISC advantage over 2CzPN that directly suppresses the STA and TTA processes responsible for catastrophic roll-off [1][2]. When procuring TADF materials for high-brightness OLED stacks, the key selection parameter is not peak EQE but rather the luminance at which EQE falls to half of its maximum — and ACRXTN's J₀ (current density at half-peak EQE) is substantially higher than that of 2CzPN in identically fabricated devices [1].

Solution-Processed, Inkjet-Printed Large-Area OLEDs on Flexible Substrates — Maskless, Lithography-Free Manufacturing

ACRXTN is currently the only TADF emitter with published validation for piezoelectric inkjet printing over large areas (up to 80 × 80 mm²) using non-chlorinated, environmentally preferred solvent formulations [3]. Industrial groups developing roll-to-roll printed OLED lighting panels, signage, or decorative lighting should prioritize ACRXTN procurement because: (1) its ink formulation and jetting parameters (1 kHz frequency, 27 V driving voltage, 9 μs pulse width, 500–800 DPI) have been fully characterized; (2) IJP film quality (RMS roughness < 1 nm) matches spin-coated quality; and (3) the IJP device performance (EQE ~4.3%, CE 12.4 cd A⁻¹) approaches that of spin-coated controls, demonstrating that the manufacturing advantage does not come at the cost of significant performance loss [3].

Hyperfluorescent OLED Sensitizer — Triplet-to-Singlet Exciton Transfer Host for Narrowband Fluorescent Emitters

ACRXTN's well-characterized role as a TADF assistant dopant (sensitizer) in hyperfluorescent OLED architectures is supported by computational evidence of five interacting electronically excited states within a narrow energy window that facilitate efficient triplet-to-singlet upconversion via a mediating local xanthone triplet (ππ*) state [4]. When combined with a terminal fluorescent emitter (e.g., C545T laser dye), ACRXTN-based hyperfluorescent systems have achieved external quantum efficiencies of ~10% with high exciton generation efficiency and device durability [5]. For procurement of TADF materials intended for hyperfluorescent stacks, ACRXTN's established energy level alignment (S₁ ≈ 2.53 eV, T₁ ≈ 2.47 eV; ΔEST = 0.06 eV) and demonstrated Förster resonance energy transfer compatibility make it a quantitatively defined sensitizer choice, whereas its bis-substituted analog BDMAC-XT is primarily validated for non-doped emissive layer applications [6].

Light-Emitting Field-Effect Transistors (LEFETs) — Solution-Processed, Low-Voltage, Negligible Roll-Off Operation for Integrated Optoelectronics

ACRXTN has been demonstrated as the active emitter in solution-processed light-emitting field-effect transistors (LEFETs) achieving EQE ≈ 1%, on/off ratios of ~10⁵, and negligible EQE roll-off up to ~1,500 cd m⁻² at low operating voltages (~22 V) [2]. While the absolute EQE is limited by poor optical out-coupling efficiency (0.8% in LEFET geometry vs. ~24% in OLED geometry), the demonstration of negligible roll-off in a LEFET architecture — where exciton densities are inherently high — is uniquely reported for ACRXTN among TADF emitters and validates the compound's robustness against bimolecular annihilation even under confined channel conditions [2]. This scenario is relevant for procurement targeting integrated organic optoelectronic circuits or electrically pumped organic laser research.

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